![molecular formula C14H15N3O5S B2800345 Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate CAS No. 2034431-25-7](/img/structure/B2800345.png)
Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate
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Overview
Description
“Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of various starting materials under specific conditions . For instance, the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .Chemical Reactions Analysis
Thiazoles are known for their versatile chemical reactivity. They can undergo various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The reactivity of thiazoles is influenced by the substituents at position-2 and -4, which can alter the orientation types and shield the nucleophilicity of nitrogen .Scientific Research Applications
Synthesis and Transformations
Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, related to the chemical compound , has been synthesized from dimethyl acetone-1,3-dicarboxylate and further transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. This process demonstrates the compound's potential in creating structurally diverse molecules with potential applications in pharmaceuticals and chemical research (Žugelj et al., 2009).
Biological Activity
Compounds structurally similar to Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate, specifically (Methoxyalkyl)thiazoles, have been identified as novel inhibitors of 5-lipoxygenase (5-LPO). This class of compounds shows potential in treating inflammation and other related conditions, highlighting the biomedical significance of thiazole derivatives (Bird et al., 1991).
Photochemical Properties
The photooxidation of thiazole derivatives, including those similar to the compound , has been studied. The photolysis of these compounds leads to various products, suggesting potential applications in photochemical reactions and material science (Mahran et al., 1983).
Crystal Structure and Solubility
Research on thiazole derivatives, including methyl 2-(4-(2-metylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylate, has provided insights into the relationship between molecular structure, crystal structure, and solubility. This is crucial for understanding the physical properties of such compounds and their potential applications in material science and drug formulation (Hara et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action would depend on the exact structure and functional groups present in the molecule.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, leading to different physiological effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to induce various molecular and cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action of any compound .
properties
IUPAC Name |
methyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-20-5-6-22-11-7-9(3-4-15-11)12(18)17-14-16-8-10(23-14)13(19)21-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWBBPZTSLEOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=NC=C(S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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